molecular formula C16H23NO2 B3023068 [8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine CAS No. 887978-87-2

[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine

Cat. No.: B3023068
CAS No.: 887978-87-2
M. Wt: 261.36 g/mol
InChI Key: BKEURERNTRHFIB-UHFFFAOYSA-N
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Description

[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine is a complex organic compound characterized by a spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a decane ring, with a methylamine group attached to the spiro center. The presence of the 3-methylphenyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine typically involves multi-step organic reactions. One common approach is the condensation of a suitable dioxane derivative with a decane precursor, followed by the introduction of the methylamine group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological targets to explore its potential as a therapeutic agent.

Medicine

In medicine, derivatives of this compound may be studied for their pharmacological properties. The presence of the spirocyclic structure can influence the compound’s bioavailability and metabolic stability.

Industry

Industrially, this compound may be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the development of polymers and advanced materials.

Mechanism of Action

The mechanism by which [8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]decane: A similar spirocyclic compound with a different ring size.

    1,4-Dioxaspiro[4.5]decane: Lacks the 3-methylphenyl and methylamine groups.

    8-Phenyl-1,4-dioxaspiro[4.5]decane: Contains a phenyl group instead of the 3-methylphenyl group.

Uniqueness

[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine is unique due to the presence of the 3-methylphenyl group and the methylamine functionality. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar spirocyclic compounds.

Properties

IUPAC Name

[8-(3-methylphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13-3-2-4-14(11-13)15(12-17)5-7-16(8-6-15)18-9-10-19-16/h2-4,11H,5-10,12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEURERNTRHFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC3(CC2)OCCO3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647048
Record name 1-[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-02-6
Record name 1-[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine
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[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine
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[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine
Reactant of Route 4
[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine
Reactant of Route 5
[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine
Reactant of Route 6
[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine

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